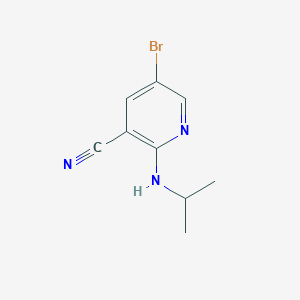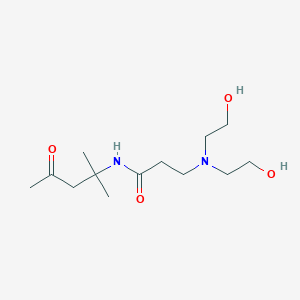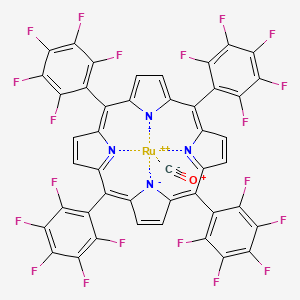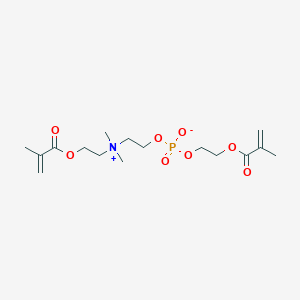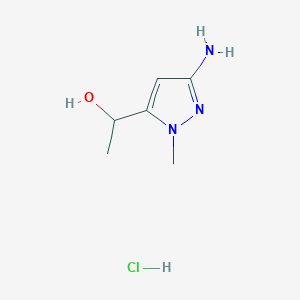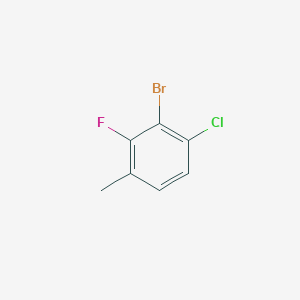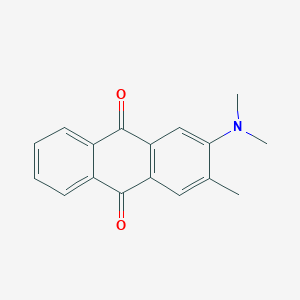
2-(Dimethylamino)-3-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-3-methylanthracene-9,10-dione is an organic compound known for its unique chemical structure and properties. This compound is part of the anthracene family, which is characterized by three fused benzene rings. The presence of the dimethylamino group and the methylanthracene core makes it a compound of interest in various scientific fields, including organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-methylanthracene-9,10-dione typically involves the reaction of anthracene derivatives with dimethylamine under specific conditions One common method includes the use of a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Dimethylamino)-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes, pigments, and organic semiconductors due to its unique electronic properties.
作用機序
The mechanism by which 2-(Dimethylamino)-3-methylanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The anthracene core can undergo π-π stacking interactions, which are crucial in its role as an organic semiconductor.
類似化合物との比較
Similar Compounds
Anthracene: A parent compound with three fused benzene rings but lacking the dimethylamino and methyl groups.
9,10-Anthraquinone: An oxidized form of anthracene with two carbonyl groups at positions 9 and 10.
2-Methylanthracene: Similar to the target compound but without the dimethylamino group.
Uniqueness
2-(Dimethylamino)-3-methylanthracene-9,10-dione is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it suitable for specific applications in materials science and organic electronics.
特性
CAS番号 |
62468-75-1 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
2-(dimethylamino)-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO2/c1-10-8-13-14(9-15(10)18(2)3)17(20)12-7-5-4-6-11(12)16(13)19/h4-9H,1-3H3 |
InChIキー |
IFGASKRJNZIUTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1N(C)C)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
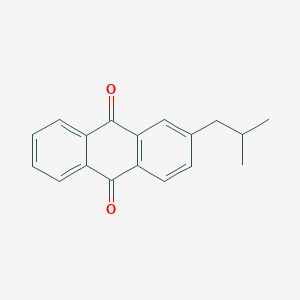
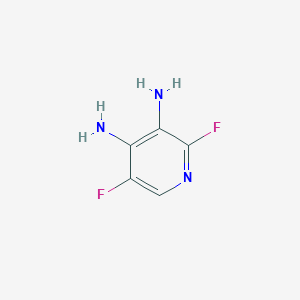
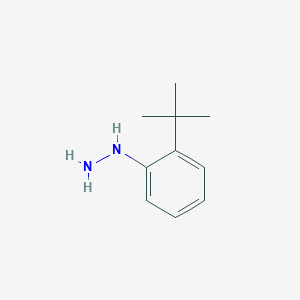
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

